molecular formula C6H11NO B14549385 (E)-4-methylpent-2-enamide CAS No. 61892-67-9

(E)-4-methylpent-2-enamide

Cat. No.: B14549385
CAS No.: 61892-67-9
M. Wt: 113.16 g/mol
InChI Key: MXEMAOPYTXHVEM-ONEGZZNKSA-N
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Description

(E)-4-Methylpent-2-enamide is an organic compound with the molecular formula C6H11NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The compound’s structure includes a double bond between the second and third carbon atoms, with a methyl group attached to the fourth carbon. This specific configuration is denoted by the “(E)” prefix, indicating the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Methylpent-2-enamide can be synthesized through various methods, including:

    Amidation Reaction: One common method involves the reaction of (E)-4-methylpent-2-enoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Hydrolysis of Nitriles: Another approach involves the hydrolysis of (E)-4-methylpent-2-enenitrile in the presence of an acid or base, leading to the formation of the corresponding amide.

Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Methylpent-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, often using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

(E)-4-Methylpent-2-enamide has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and protein modifications.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-4-methylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with active sites, influencing the activity of target proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    (E)-4-Methylpent-2-enoic acid: The corresponding carboxylic acid with similar structural features.

    (E)-4-Methylpent-2-enenitrile: The nitrile derivative with a triple bond between carbon and nitrogen.

    (E)-4-Methylpent-2-enol: The alcohol derivative with a hydroxyl group.

Uniqueness: (E)-4-Methylpent-2-enamide is unique due to its specific amide functional group and the trans configuration of its double bond. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61892-67-9

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(E)-4-methylpent-2-enamide

InChI

InChI=1S/C6H11NO/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H2,7,8)/b4-3+

InChI Key

MXEMAOPYTXHVEM-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)N

Canonical SMILES

CC(C)C=CC(=O)N

Origin of Product

United States

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